2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a pyridazinone ring substituted with a thiophene group at the 3-position and a trifluoromethylphenyl group at the N-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the condensation of a thiophene derivative with a pyridazinone precursor. Common synthetic methods include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal–Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and specific catalysts can enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor and antimicrobial agent.
Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-psychotic properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. It may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation and survival . Additionally, its antimicrobial properties may result from disrupting bacterial cell wall synthesis or interfering with DNA replication .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A 2-substituted thiophene framework known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Uniqueness
2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to its combination of a pyridazinone ring and a trifluoromethylphenyl group, which may enhance its pharmacological activity and specificity compared to other thiophene derivatives .
Properties
IUPAC Name |
2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2S/c18-17(19,20)11-3-1-4-12(9-11)21-15(24)10-23-16(25)7-6-13(22-23)14-5-2-8-26-14/h1-9H,10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFHAPVENJWTSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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